molecular formula C20H23ClN2O3S B5163893 N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No. B5163893
M. Wt: 406.9 g/mol
InChI Key: IYPCJLHRYIQNLK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is a chemical compound that belongs to the class of sulfonylbenzamides. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is not fully understood. However, it is believed to act as an inhibitor of various biological targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to bind to the serotonin transporter, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods. However, it has some limitations. For example, it is a relatively new compound, and its biological properties are not fully understood. In addition, it can be expensive to synthesize, which may limit its use in some labs.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is to explore its interactions with various biological targets in more detail. Additionally, future studies could focus on optimizing the synthesis process to improve the yield and reduce the cost of production. Finally, studies could explore the potential of N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide involves a multistep process that starts with the reaction of 5-chloro-2-methylaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylpiperidine in the presence of a catalyst such as palladium on carbon to form the final product. The yield of the synthesis process is typically in the range of 50-70%.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, it has been studied for its pharmacokinetic and pharmacodynamic properties. In biochemistry, it has been investigated for its interactions with various biological targets such as enzymes and receptors.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-14-6-9-17(21)13-19(14)22-20(24)16-7-10-18(11-8-16)27(25,26)23-12-4-3-5-15(23)2/h6-11,13,15H,3-5,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPCJLHRYIQNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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